molecular formula C22H20F2N4O2 B13385533 2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

Cat. No.: B13385533
M. Wt: 410.4 g/mol
InChI Key: MUGXRYIUWFITCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of lemborexant involves several steps. One method includes the preparation of a mixture by adding ethyl acetate to a concentrated residue containing lemborexant, which is then heated and dissolved under stirring at an external temperature of 60°C. The mixture is subsequently cooled to 45°C or lower by adding n-heptane . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Lemborexant undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lemborexant has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lemborexant is compared with other dual orexin receptor antagonists such as suvorexant and daridorexant. While all these compounds share a similar mechanism of action, lemborexant is unique in its specific binding affinity and pharmacokinetic profile . Other similar compounds include:

    Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.

    Daridorexant: A newer dual orexin receptor antagonist with a similar mechanism of action.

Lemborexant’s unique binding affinity and pharmacokinetic properties make it a valuable addition to the treatment options for insomnia.

Biological Activity

The compound 2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide , commonly known as Lemborexant , is a novel dual orexin receptor antagonist primarily used in the treatment of insomnia. This article delves into its biological activity, pharmacodynamics, structure-activity relationships (SAR), and clinical implications.

Overview of Lemborexant

Lemborexant is classified as a dual orexin receptor antagonist (DORA) , targeting both orexin-1 and orexin-2 receptors, which play crucial roles in regulating arousal, wakefulness, and appetite. The compound was developed to address sleep disorders by promoting sleep onset and maintenance.

Lemborexant works by selectively binding to the orexin receptors, inhibiting their activity. This leads to a decrease in wakefulness and an increase in sleep propensity. The inhibition of orexin signaling results in reduced neuronal excitability associated with wakefulness, thereby facilitating sleep.

Structure-Activity Relationships (SAR)

The chemical structure of Lemborexant is pivotal in its biological activity. The compound's design incorporates several key features:

  • Pyrimidine and Fluorophenyl Groups : These moieties enhance receptor binding affinity.
  • Cyclopropane Core : This structure contributes to the compound's stability and pharmacokinetic profile.

Research has indicated that modifications to these groups can significantly affect potency and selectivity towards the orexin receptors .

Pharmacokinetics

Lemborexant exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 87% with peak plasma concentrations occurring 1 to 3 hours post-administration.
  • Half-Life : The effective half-life ranges from 17 to 19 hours, allowing for once-nightly dosing .
  • Metabolism : Primarily metabolized by CYP3A4, with a significant active metabolite (M10) that retains similar receptor binding characteristics .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Lemborexant in improving sleep parameters:

  • Sleep Onset Latency : Significant reduction in time taken to fall asleep.
  • Sleep Maintenance : Enhanced duration of sleep without frequent awakenings .

Case Studies

  • Study on Insomnia Patients : In a randomized controlled trial involving adults with insomnia, patients receiving Lemborexant reported improved sleep quality and duration compared to placebo groups. The study highlighted a statistically significant decrease in sleep onset latency .
  • Long-Term Safety Study : A long-term study assessed the safety profile of Lemborexant over six months. Results indicated sustained efficacy without significant adverse effects, reinforcing its potential for chronic use in insomnia management .

Side Effects and Considerations

While Lemborexant is generally well-tolerated, some common side effects include:

  • Drowsiness
  • Fatigue
  • Headaches

Caution is advised in patients with hepatic impairment due to altered metabolism and increased plasma concentrations .

Properties

Molecular Formula

C22H20F2N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C22H20F2N4O2/c1-13-19(11-25-14(2)27-13)30-12-22(15-4-3-5-16(23)8-15)9-18(22)21(29)28-20-7-6-17(24)10-26-20/h3-8,10-11,18H,9,12H2,1-2H3,(H,26,28,29)

InChI Key

MUGXRYIUWFITCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1OCC2(CC2C(=O)NC3=NC=C(C=C3)F)C4=CC(=CC=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.